dimethyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Synthesis Analysis
The synthesis of related compounds involves optically active processes and complex reactions. For instance, optically active derivatives have been synthesized with high optical purities, indicating the importance of stereochemistry in the synthesis of complex organic molecules (Ashimori et al., 1991). Another example includes the synthesis of dimethyl 4-chloro-3,5-dihydroxyphthalate through [4+2] cycloaddition, showcasing a method to introduce functional groups and complexity into the molecule (Abid et al., 2010).
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structure. For example, the crystal structure of similar compounds has been characterized, revealing the spatial arrangement of atoms and the conformation of molecular structures (Shi et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving compounds of similar complexity highlight the reactivity and potential transformations. For instance, the reaction of dimethyl acetylenedicarboxylate with malonic acid derivatives demonstrates the ability to form cyclopentadienide anions and related compounds, showcasing the versatility in chemical reactions (Cookson et al., 1967).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of compounds. While specific studies on the physical properties of dimethyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate are not identified, analysis of similar compounds can provide insights into their physical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other chemicals, are fundamental for the application and handling of these compounds. The synthesis and reactions of similar molecules, such as the formation of fused pyridines through reactions with electron-rich heterocycles, illustrate the chemical versatility and potential reactivity patterns (Iaroshenko et al., 2011).
properties
IUPAC Name |
dimethyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyclopentyl-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO6/c1-4-30-18-10-13(9-17(23)20(18)25)19-15(21(26)28-2)11-24(14-7-5-6-8-14)12-16(19)22(27)29-3/h9-12,14,19,25H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHPHANDFJSLDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)C3CCCC3)C(=O)OC)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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